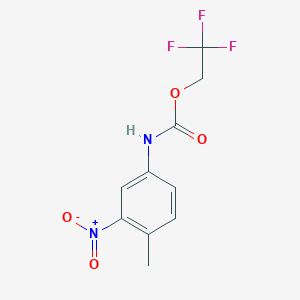

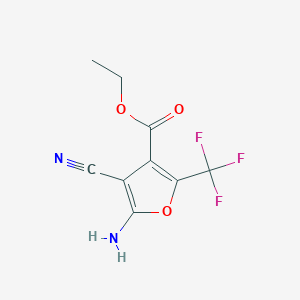

2,2,2-trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate

Overview

Description

“2,2,2-Trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate” is a chemical compound with the molecular formula C10H9F3N2O4 . It has a molecular weight of 278.18 . This compound is typically used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H9F3N2O4/c1-6-2-3-7(4-8(6)15(17)18)14-9(16)19-5-10(11,12)13/h2-4H,5H2,1H3,(H,14,16) .

Scientific Research Applications

Metabolism and Enzyme Inhibition

Research into the metabolism of N:N-dialkyl carbamates, such as N:N-dimethyl-p-nitrophenyl carbamate, reveals that these compounds are metabolized by rat liver microsomes involving enzymes requiring oxygen and TPNH (E. Hodgson & J. Casida, 1961). This process results in products that decompose to yield formaldehyde, highlighting the potential biological interactions of carbamates and their metabolic pathways Hodgson & Casida, 1961.

Photolabile Protecting Groups

N-Methyl-N-(o-nitrophenyl)carbamates have been identified as novel photoremovable protecting groups for alcohols, indicating a potential application in synthetic chemistry where selective deprotection under light irradiation is desired (S. Loudwig & M. Goeldner, 2001). This finding suggests that similar carbamates could serve as protective agents in synthetic pathways, offering controlled release of functional groups Loudwig & Goeldner, 2001.

Oxidation Selectivity in Peptides

The effect of carbamate protecting groups on the selectivity of peptide oxidation by dioxiranes has been studied, revealing that carbamate-protected peptides undergo different oxidation pathways compared to their unprotected counterparts (C. Annese et al., 2010). This research underscores the influence of carbamate groups on the chemical reactivity and selectivity in peptide synthesis, suggesting a role in fine-tuning peptide modifications Annese et al., 2010.

Electrochromic Materials

Research on N-phenyl-3,6-bis(N-carbazolyl)carbazoles and their electropolymerization to form polycarbazole films demonstrates the potential of carbamate derivatives in developing electrochromic materials. These materials exhibit significant color changes upon electrochemical oxidation, suggesting applications in smart windows, displays, and other electrochromic devices S. Hsiao & Shu-Wei Lin, 2016.

Catalysis and Chemical Synthesis

Studies on the catalytic reduction of nitrophenol compounds using nanomaterials, such as Fe@Au bimetallic nanoparticles, indicate that carbamate derivatives could play a role in catalysis and environmental remediation. The efficient reduction of nitrophenols to aminophenols in the presence of these catalysts points to the potential for carbamate-related compounds in facilitating chemical transformations and pollutant degradation V. Gupta et al., 2014.

Safety and Hazards

The safety data sheet for “2,2,2-trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

properties

IUPAC Name |

2,2,2-trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2O4/c1-6-2-3-7(4-8(6)15(17)18)14-9(16)19-5-10(11,12)13/h2-4H,5H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLCTEVJRXVGFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OCC(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(3-Bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1519189.png)

![N-[(2-aminophenyl)methyl]-N-ethylacetamide](/img/structure/B1519192.png)

![1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1519196.png)

![5-[4-(Dimethylamino)phenyl]pyridine-3-carboxylic acid](/img/structure/B1519201.png)